molecular formula C14H20O B1677104 Octanophenone CAS No. 1674-37-9

Octanophenone

Cat. No. B1677104
CAS RN: 1674-37-9
M. Wt: 204.31 g/mol
InChI Key: UDEVCZRUNOLVLU-UHFFFAOYSA-N
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Description

Octanophenone, also known as 1-phenyloctan-1-one or caprylophenone, is a chemical compound with the molecular formula C14H20O . It is used as a pharmaceutical intermediate . The compound has an average mass of 204.308 Da and a monoisotopic mass of 204.151413 Da .


Molecular Structure Analysis

The molecular structure of Octanophenone consists of a phenyl group (C6H5) attached to an octanone group (CH3(CH2)4CO) . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, 7 freely rotating bonds, and no violations of the Rule of 5 .


Physical And Chemical Properties Analysis

Octanophenone is a liquid at room temperature . It has a density of 0.9±0.1 g/cm³, a boiling point of 287.5±0.0 °C at 760 mmHg, and a flash point of 116.7±6.6 °C . The compound has a refractive index of 1.494 and a molar refractivity of 64.1±0.3 cm³ .

Scientific Research Applications

1. Parkinson's Disease Research

Octanoic acid, a medium-chain fatty acid closely related to octanophenone, has been studied for its effects on Parkinson's disease-like symptoms in zebrafish. Researchers found that octanoic acid normalized alterations in protein expression related to energy and redox systems, stress response, and cytoskeleton proteins caused by rotenone exposure, a method used to simulate Parkinson's disease symptoms in experimental animals. This suggests a potential role for ketogenic diets, which are high in medium-chain triglycerides like octanoic acid, in Parkinson's disease treatment (Sürmen et al., 2022).

2. Environmental and Chemical Engineering

2-Octanone, another compound related to octanophenone, has been researched for its potential use in the liquid phase extraction of phenol from aqueous solutions. This research is significant for environmental engineering, as it explores efficient methods for removing pollutants from water. The study demonstrated that 2-octanone has excellent extraction performance, suggesting its utility in environmental cleanup processes (Jiang et al., 2020).

3. Toxicity and Environmental Risk Assessment

Studies involving octanol-water partitioning and the behavior of various compounds, including bisphenol alternatives and other plastic additives, in environmental systems have implications for toxicity and risk assessment. These studies help in understanding the distribution and potential impact of these compounds in the ecosystem, which is crucial for environmental protection and public health safety (Choi & Lee, 2017).

4. Drug Delivery and Medical Applications

Research on octenidine dihydrochloride, a compound structurally similar to octanophenone, focuses on its use as an antiseptic compound. A study proposed a new antiseiseptic formulation using lipids to dissolve octenidine, eliminating the need for irritating organic solvents. This innovation can broaden the application spectrum of octenidine, including treatments for mucous membranes and open wounds, highlighting its significance in medical and pharmaceutical fields (Szostak et al., 2018).

5. Environmental Chemistry and Toxicology

Octanophenone and its derivatives have been used in studies examining the environmental chemistry and toxicology of various compounds. For example, research on the partitioning behavior of xenobiotics and natural compounds using octanol-1/water systems aids in predicting whether drugs and other substances are bioaccumulated, degraded, or reach toxicity-related sites. Such studies are vital for understanding the environmental impact and health risks of various chemicals (Sandermann, 2003).

Safety And Hazards

Octanophenone should be handled with care. Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition. Inhalation or ingestion of the compound should be avoided . In case of accidental release, it should be soaked up with inert absorbent material and kept in suitable, closed containers for disposal .

properties

IUPAC Name

1-phenyloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEVCZRUNOLVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061871
Record name Octanophenone
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanophenone

CAS RN

1674-37-9
Record name Octanophenone
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Record name Octanophenone
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Record name Octanophenone
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Record name 1-Octanone, 1-phenyl-
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Record name Octanophenone
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Record name 1-phenyloctan-1-one
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Record name OCTANOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
507
Citations
N Shima, H Kakehashi, S Matsuta, H Kamata… - Forensic …, 2015 - Springer
… The solids were removed by filtration, and the organic extract was concentrated under vacuum to give octanophenone. To a solution of octanophenone in dichloromethane, one drop of …
Number of citations: 31 link.springer.com
IH Wang, R Moorman, J Burleson - Journal of liquid …, 1996 - Taylor & Francis
… The internal standard method (using octanophenone as the internal standard) is employed. … this method pyrethrin I1 group was also separate from the internal standard octanophenone. …
Number of citations: 8 www.tandfonline.com
NJ Turro, KC Liu, MF Chow - Photochemistry and Photobiology, 1977 - Wiley Online Library
… more efficient in detergent solution than that for octanophenone is consistent with a less polar “… comparable for valerophenone and for octanophenone. This result suggests that although …
Number of citations: 63 onlinelibrary.wiley.com
S Kieatiwong, GC Miller - Environmental Toxicology and …, 1992 - Wiley Online Library
… ranged from 8 7 x lop3 torr for hexanophenone to 8 4 x lop8 torr for octadecanophenone The surface photolysis rates of the four higher molecular weight compounds - octanophenone, …
Number of citations: 6 setac.onlinelibrary.wiley.com
M Sandvoss, B Bardsley, TL Beck… - Magnetic …, 2005 - Wiley Online Library
… The least polar compound, octanophenone, demonstrates that multiple trapping can be as effective as the theory suggests, although given that octanophenone does not appear to elute …
N Matsumoto, R Hirose, S Sasaki… - Chemical and …, 2008 - jstage.jst.go.jp
… Even if 4-(2-haloethyl)octanophenone affords the styrene 1234) by elimination, it is … Further, the synthesis can be shortened, because 4-(2-haloethyl)octanophenone can be derived from …
Number of citations: 19 www.jstage.jst.go.jp
DG Whitten, JBS Bonilha, KS Schanze, JR Winkle - Surfactants in Solution, 1984 - Springer
This paper presents a summary of studies using three kinds of photochemical and photophysical probes to monitor solubilization sites and related phenomena in micelles and vesicles. …
Number of citations: 12 link.springer.com
JP Quirino, MT Dulay, RN Zare - Analytical chemistry, 2001 - ACS Publications
… The corrected peak areas, which is a measure of the amount of sample loaded for octanophenone and decanophenone, are 10−60% lower in the 80% water matrix compared to the …
Number of citations: 108 pubs.acs.org
SC Slahck… - Journal of the …, 1988 - academic.oup.com
… Samples are dissolved in acetonitrile and analyzed by reverse phase chromatography using octanophenone as an internal standard. Collaborators were instructed to evaluate the …
Number of citations: 4 academic.oup.com
S Futagami, T Hara, H Ottevaere, H Terryn, GV Baron… - Analyst, 2019 - pubs.rsc.org
… 13% of 1.4 μm for a retained component of octanophenone (k = 2.21). We demonstrated earlier … (ie W 50% = 2.35σ for an ideal Gaussian peak) for octanophenone were calculated using …
Number of citations: 6 pubs.rsc.org

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